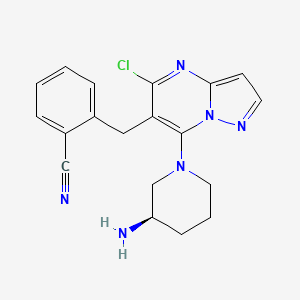

Dpp-4-IN-1

Description

Properties

Molecular Formula |

C19H19ClN6 |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

2-[[7-[(3R)-3-aminopiperidin-1-yl]-5-chloropyrazolo[1,5-a]pyrimidin-6-yl]methyl]benzonitrile |

InChI |

InChI=1S/C19H19ClN6/c20-18-16(10-13-4-1-2-5-14(13)11-21)19(25-9-3-6-15(22)12-25)26-17(24-18)7-8-23-26/h1-2,4-5,7-8,15H,3,6,9-10,12,22H2/t15-/m1/s1 |

InChI Key |

VZYIKZNLPOGQBQ-OAHLLOKOSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C(C(=NC3=CC=NN32)Cl)CC4=CC=CC=C4C#N)N |

Canonical SMILES |

C1CC(CN(C1)C2=C(C(=NC3=CC=NN32)Cl)CC4=CC=CC=C4C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intracellular Ballet: A Technical Guide to the Mechanism of Action of DPP-4 Inhibitors in Pancreatic Beta-Cells

Disclaimer: The term "DPP-4-IN-1" does not correspond to a recognized scientific nomenclature for a specific compound. This guide will therefore focus on the well-established class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and their mechanism of action in pancreatic beta-cells, which is the likely subject of interest.

Executive Summary

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, enhance glycemic control in type 2 diabetes by potentiating the endogenous incretin system. Their primary action within the pancreatic beta-cell is to prevent the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to elevated levels of active incretins, which in turn augment glucose-stimulated insulin secretion (GSIS) through a cascade of intracellular signaling events.[1][2][3] Beyond their secretagogue effects, DPP-4 inhibitors have been shown to promote beta-cell survival and function, suggesting a potential for disease-modifying effects. This guide provides an in-depth exploration of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism of Action: The Incretin Effect Amplified

The foundational mechanism of DPP-4 inhibitors is the blockade of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones.[1][3] By inhibiting this enzyme, these drugs increase the circulating half-life and concentration of active GLP-1 and GIP.[3][4] This amplification of the incretin effect results in improved beta-cell responsiveness to glucose, leading to enhanced insulin secretion and suppression of glucagon release from pancreatic alpha-cells.[2][3] A key feature of this action is its glucose-dependency, which confers a low risk of hypoglycemia.[1]

The GLP-1 Receptor Signaling Cascade

Elevated levels of active GLP-1 in the vicinity of the pancreatic beta-cell lead to the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[5] This initiates a downstream signaling cascade that is central to the therapeutic effects of DPP-4 inhibitors.

-

Activation of Adenylyl Cyclase and cAMP Production: GLP-1R activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] This rise in intracellular cAMP is a critical second messenger in the beta-cell.

-

Downstream Effectors of cAMP: cAMP exerts its effects through two main effector pathways:

-

Protein Kinase A (PKA) Pathway: cAMP activates PKA, which in turn phosphorylates various downstream targets involved in insulin exocytosis and gene transcription.[7][8][9] PKA can modulate the activity of ion channels, leading to membrane depolarization and an influx of Ca2+.[6][10]

-

Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP also activates Epac, particularly Epac2 in beta-cells.[9][11][12] Epac2 activation, independent of PKA, plays a crucial role in promoting insulin granule priming and exocytosis, partly through the activation of the small GTPase Rap1.[11][13]

-

The interplay between the PKA and Epac2 pathways leads to a potentiation of glucose-stimulated insulin secretion.

Figure 1: GLP-1 signaling pathway in pancreatic beta-cells enhanced by DPP-4 inhibitors.

Quantitative Effects on Beta-Cell Function and Survival

The therapeutic effects of DPP-4 inhibitors on pancreatic beta-cells have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings for representative DPP-4 inhibitors.

| Parameter | DPP-4 Inhibitor | Observation | Fold/Percent Change | Reference |

| Insulin Secretion | Vildagliptin | Increased insulin secretory response to oral glucose | 32.7% increase in AUC | [14][15] |

| Vildagliptin | Increased insulin secretory response to isoglycemic IV glucose | 33.1% increase in AUC | [14][15] | |

| Linagliptin | Improved glucose-stimulated insulin secretion in islets from T2D donors | Not specified | [16] | |

| Beta-Cell Function | Various | Improved HOMA-B (monotherapy) | 9.15 (Weighted Mean Difference) | [17] |

| Various | Improved HOMA-B (add-on therapy) | 9.04 (Weighted Mean Difference) | [17] | |

| Beta-Cell Apoptosis | Linagliptin | Reduced apoptosis in human islets exposed to 11.1 mM glucose | 1.9-fold reduction | [18] |

| Linagliptin | Reduced apoptosis in human islets exposed to 33.3 mM glucose | 2.0-fold reduction | [18] | |

| Linagliptin | Reduced apoptosis in human islets exposed to 0.5 mM palmitate | 2.3-fold reduction | [18] | |

| Linagliptin | Reduced apoptosis in human islets exposed to cytokines (IL-1β+IFN-γ) | 1.5-fold reduction | [18] | |

| Sitagliptin | Reduced apoptosis in human islets exposed to 33.3 mM glucose | 1.9-fold reduction | [18] | |

| Sitagliptin | Reduced apoptosis in human islets exposed to 0.5 mM palmitate | 4.7-fold reduction | [18] | |

| Beta-Cell Proliferation | Vildagliptin | Promotes beta-cell neogenesis and regeneration in neonatal STZ-diabetic rats | Not specified | [19] |

Key Experimental Protocols

The following protocols are fundamental for assessing the effects of DPP-4 inhibitors on pancreatic beta-cell function.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

This assay measures the ability of pancreatic islets to secrete insulin in response to low and high glucose concentrations.

1. Islet Isolation and Culture:

-

Human or rodent pancreata are digested using collagenase to isolate islets.

-

Islets are hand-picked for purity and cultured overnight in a suitable medium (e.g., RPMI-1640) at 37°C and 5% CO2.[20]

2. Pre-incubation:

-

A specific number of islets (e.g., 15 per replicate) are pre-incubated in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2 mM) for 1-2 hours at 37°C.[21][22]

3. Basal and Stimulated Insulin Secretion:

-

The pre-incubation buffer is removed, and islets are incubated in fresh KRBH with low glucose (e.g., 2 mM) for 1 hour to measure basal insulin secretion.[21] The supernatant is collected.

-

The low-glucose buffer is then replaced with KRBH containing a high glucose concentration (e.g., 20 mM) for another hour to measure stimulated insulin secretion.[21] The supernatant is collected.

-

DPP-4 inhibitors or other test compounds are added to the incubation buffers as required by the experimental design.

4. Insulin Measurement:

-

The collected supernatants are stored at -20°C until analysis.[22][23]

-

Insulin concentrations are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[21]

5. Data Analysis:

-

Insulin secretion is typically normalized to the total insulin content of the islets or the number of islets.

-

The stimulation index is calculated as the ratio of insulin secreted at high glucose to that at low glucose.

Figure 2: Experimental workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

In Vivo Glucose-Stimulated Insulin Secretion

This protocol assesses insulin secretion in a whole-animal model.

-

Animal Preparation: Mice are fasted overnight (e.g., 16 hours).[24]

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure basal glucose and insulin levels.[24]

-

Glucose Challenge: A bolus of glucose (e.g., 2g/kg body weight) is administered via intraperitoneal injection.[24]

-

Time-course Blood Sampling: Blood samples are collected at specific time points after the glucose injection (e.g., 2, 5, 15, and 30 minutes).[24]

-

Plasma Separation and Analysis: Blood is centrifuged to separate plasma, which is then stored at -80°C for subsequent insulin measurement by ELISA.[24]

Logical Framework: From DPP-4 Inhibition to Enhanced Beta-Cell Function

The overarching mechanism of DPP-4 inhibitors in pancreatic beta-cells can be summarized in a logical progression of events.

Figure 3: Logical relationship from DPP-4 inhibition to improved glycemic control.

Conclusion

DPP-4 inhibitors exert their primary therapeutic effect on pancreatic beta-cells by amplifying the natural incretin signaling pathways. By preventing the degradation of GLP-1 and GIP, these agents enhance glucose-dependent insulin secretion through the cAMP-PKA and cAMP-Epac2 signaling cascades. Furthermore, a growing body of evidence suggests that DPP-4 inhibitors may also contribute to the preservation of beta-cell mass by mitigating apoptotic pathways. This dual action on both function and survival underscores the significant role of DPP-4 inhibitors in the management of type 2 diabetes. Further research into the long-term effects on beta-cell health will continue to refine our understanding of this important class of therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLP-1 and Genetics: How Your Genes Affect Appetite, Insulin Response, and Weight Loss Medications [geneticlifehacks.com]

- 6. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. cAMP-signaling pathway acts in selective synergism with glucose or tolbutamide to increase cytosolic Ca2+ in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic AMP dynamics in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. pnas.org [pnas.org]

- 12. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Inhibition of DPP-4 with vildagliptin improved insulin secretion in response to oral as well as "isoglycemic" intravenous glucose without numerically changing the incretin effect in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of dipeptidyl peptidase-4 inhibitors on beta-cell function and insulin resistance in type 2 diabetes: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. DPP4 inhibitor induces beta cell regeneration and DDR-1 protein expression as an endocrine progenitor cell marker in neonatal STZ-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 21. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. protocols.io [protocols.io]

- 24. mmpc.org [mmpc.org]

Whitepaper: Discovery and Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) has been identified as a key therapeutic target for the management of type 2 diabetes mellitus (T2DM)[1][2]. Its role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), makes it a prime candidate for inhibition to enhance glycemic control[3][4][5]. This document provides a comprehensive technical overview of the discovery, synthesis, and evaluation of a novel series of DPP-4 inhibitors, using a representative class of pyrazole-based thiosemicarbazones as an exemplar. It details the underlying biological pathways, experimental workflows, synthetic protocols, and structure-activity relationship (SAR) data.

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble, circulating form[6][7]. It plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from polypeptides that have a proline or alanine residue in the penultimate position[2][3]. The primary physiological substrates of DPP-4 in this context are the incretin hormones GLP-1 and GIP[4][5].

Upon food intake, GLP-1 and GIP are secreted from the gut and act on pancreatic β-cells to stimulate glucose-dependent insulin secretion. They also suppress glucagon release from pancreatic α-cells, thereby contributing to the maintenance of glucose homeostasis[8][9]. However, DPP-4 rapidly inactivates these hormones, limiting their physiological effect[10]. Inhibition of DPP-4 prolongs the activity of endogenous incretins, leading to enhanced insulin secretion and improved glycemic control in a glucose-dependent manner, which minimizes the risk of hypoglycemia[3][11].

Drug Discovery and Development Workflow

The identification and progression of novel DPP-4 inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation. This process involves computational design, chemical synthesis, and a cascade of in vitro and in vivo assays to determine potency, selectivity, and pharmacokinetic properties.

Synthesis of Novel Pyrazole-Thiosemicarbazone Analogs

This section details the synthesis of a novel series of thiosemicarbazones incorporating a pyrazole scaffold, which have demonstrated potent DPP-4 inhibitory activity[2].

General Synthetic Scheme

The synthetic route involves a two-step process. First, a key intermediate, 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide, is synthesized. This intermediate is then reacted with a series of substituted aromatic aldehydes to yield the final thiosemicarbazone analogs[2].

Experimental Protocol: Synthesis of 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (Analog 2f)

This protocol describes the synthesis of a highly potent analog as an example[2].

-

Synthesis of Intermediate 1: 4-(1H-pyrazol-1-yl)phenyl isothiocyanate is dissolved in ethanol. Hydrazine hydrate is added dropwise to the solution at room temperature. The mixture is stirred for 4-6 hours. The resulting precipitate, 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Synthesis of Final Compound (2f): Intermediate 1 and 4-bromobenzaldehyde are dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8-10 hours. After cooling, the solid product is filtered, washed with water and ethanol, and recrystallized from an appropriate solvent to yield the pure compound 2f.

Biological Evaluation

In Vitro DPP-4 Inhibition Assay

Protocol:

The inhibitory activity of the synthesized compounds against DPP-4 is determined using a fluorescence-based assay[2][12][13].

-

Reagents: Human recombinant DPP-4 enzyme, Gly-Pro-AMC (aminomethylcoumarin) substrate, Tris-HCl buffer (pH 8.0), and test compounds dissolved in DMSO.

-

Procedure:

-

In a 96-well microplate, 25 µL of the test compound (at various concentrations) is mixed with 25 µL of DPP-4 enzyme solution (e.g., 1.7 mU/mL) in Tris-HCl buffer.

-

The plate is incubated at 37°C for 10 minutes.

-

The reaction is initiated by adding 50 µL of the Gly-Pro-AMC substrate (e.g., 200 µM).

-

The mixture is incubated at 37°C for 30 minutes.

-

Fluorescence is measured using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm[13][14].

-

-

Data Analysis: The percent inhibition is calculated relative to a control (DMSO vehicle). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against inhibitor concentration.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Protocol:

The OGTT is performed in a relevant animal model (e.g., C57BL/6 mice) to assess the in vivo antihyperglycemic activity of the compounds[15][16].

-

Animal Preparation: Mice are fasted overnight (12-16 hours) with free access to water.

-

Dosing: The test compound or vehicle (control) is administered orally (p.o.) to the fasted mice. A positive control, such as sitagliptin, is often used for comparison.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a baseline blood sample (t=0) is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose levels are measured using a glucometer. The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) for the glucose excursion is calculated to quantify the overall antihyperglycemic effect.

Data and Structure-Activity Relationship (SAR)

The following tables summarize the in vitro DPP-4 inhibitory activity of a series of synthesized pyrazole-thiosemicarbazone analogs[2].

Table 1: In Vitro DPP-4 Inhibitory Activity of Synthesized Analogs

| Compound ID | R-Group (Substitution on Aldehyde) | IC50 (nM)[2] |

| Sitagliptin | (Reference) | 4.380 ± 0.319 |

| 2a | H | > 500 |

| 2b | 4-F | 10.150 ± 1.010 |

| 2c | 4-Cl | 4.890 ± 0.840 |

| 2d | 4-Br | 1.266 ± 0.264 |

| 2e | 4-I | 2.540 ± 0.330 |

| 2f | 4-NO2 | 22.500 ± 2.900 |

| 2g | 4-OH | > 500 |

| 2h | 4-OCH3 | 11.230 ± 1.150 |

SAR Analysis:

-

Halogen Substitution: The presence of a halogen atom at the para-position of the phenyl ring significantly enhances inhibitory activity. The potency follows the order Br > I > Cl > F. The bromo-substituted analog (2d) was identified as the most potent compound in the series, with an IC50 value of 1.266 nM, which is more potent than the reference drug sitagliptin[2].

-

Electron-Withdrawing vs. Donating Groups: Electron-withdrawing groups (halogens, nitro) generally lead to higher potency compared to electron-donating groups (hydroxyl, methoxy) or an unsubstituted ring. The hydroxyl-substituted analog (2g) showed a complete loss of activity.

-

Molecular Docking: In silico docking studies suggest that the pyrazole scaffold and the substituted phenyl ring of potent compounds like 2d form key π-π stacking interactions with residues such as Arg358 and Tyr666 in the S1 and S2 pockets of the DPP-4 active site[2].

Conclusion

The strategic design and synthesis of novel pyrazole-thiosemicarbazone analogs have led to the identification of highly potent DPP-4 inhibitors. Specifically, analog 2d (4-bromobenzylidene derivative) demonstrated exceptional in vitro potency, surpassing that of the established drug sitagliptin[2]. The detailed SAR analysis provides a clear rationale for the observed activities and offers a roadmap for further optimization. The experimental protocols outlined herein provide a robust framework for the synthesis and comprehensive evaluation of new chemical entities targeting DPP-4 for the treatment of type 2 diabetes. Future work should focus on the pharmacokinetic profiling and long-term in vivo efficacy of the most promising candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 7. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. content.abcam.com [content.abcam.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Characterization of Dpp-4-IN-1 Binding Affinity: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific binding affinity data for a compound designated "Dpp-4-IN-1." Therefore, this document serves as a comprehensive technical guide and template for the in vitro characterization of a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, using "this compound" as a representative placeholder. The quantitative data presented is illustrative, based on values reported for well-characterized DPP-4 inhibitors such as Sitagliptin, Linagliptin, and Alogliptin, to demonstrate standard data presentation and analysis.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is a well-established therapeutic target for the management of type 2 diabetes mellitus.[3] The primary physiological function of DPP-4 relevant to diabetes is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] These hormones are released from the gut post-prandially and potentiate glucose-dependent insulin secretion.[5] By cleaving and inactivating GLP-1 and GIP, DPP-4 diminishes their insulinotropic effects.[4]

The inhibition of DPP-4 prolongs the action of endogenous incretin hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5][6] This mechanism improves glycemic control with a low risk of hypoglycemia.[1] Consequently, the development of potent and selective DPP-4 inhibitors is a key area of research in antidiabetic drug discovery.

The in vitro characterization of a novel DPP-4 inhibitor is a foundational step in its development. This process involves quantifying its binding affinity, determining its mode of inhibition, and assessing its selectivity against related proteases. This guide outlines the core experimental protocols and data analysis workflows for the in vitro characterization of a representative DPP-4 inhibitor, this compound.

DPP-4 Signaling Pathway and Mechanism of Inhibition

DPP-4 inhibition is designed to prevent the degradation of incretin hormones. The following diagram illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism by which an inhibitor like this compound restores the therapeutic actions of GLP-1 and GIP.

Quantitative Data Summary

The binding affinity and selectivity of this compound are critical parameters. Affinity, typically measured as the half-maximal inhibitory concentration (IC50), indicates the potency of the compound. Selectivity, measured by comparing the IC50 for DPP-4 to that for related enzymes like DPP-8 and DPP-9, is crucial for safety, as off-target inhibition can lead to adverse effects.[7]

Table 1: Illustrative In Vitro Binding Profile of this compound

| Target Enzyme | Parameter | Value (nM) | Selectivity Fold (vs. DPP-4) |

|---|---|---|---|

| DPP-4 | IC50 | 18 | - |

| DPP-8 | IC50 | > 46,800 | > 2600-fold |

| DPP-9 | IC50 | > 46,800 | > 2600-fold |

| Prolyl Oligopeptidase (POP) | IC50 | > 100,000 | > 5500-fold |

| Fibroblast Activation Protein (FAP) | IC50 | > 100,000 | > 5500-fold |

Note: Data is representative and based on reported values for the highly selective inhibitor Sitagliptin for illustrative purposes.[7]

Experimental Protocols

Fluorometric DPP-4 Inhibition Assay

This assay quantifies DPP-4 enzymatic activity by measuring the cleavage of a fluorogenic substrate. The inhibition of this activity by a test compound is used to determine its IC50 value.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4.

Principle: The DPP-4 enzyme cleaves the non-fluorescent substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent product, 7-Amino-4-Methylcoumarin (AMC).[10] The rate of increase in fluorescence is directly proportional to DPP-4 activity. The assay measures the reduction in this rate in the presence of varying concentrations of the inhibitor.

Materials:

-

Human Recombinant DPP-4 Enzyme

-

DPP-4 Substrate: H-Gly-Pro-AMC

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[11]

-

Test Compound: this compound (dissolved in DMSO)

-

Positive Control Inhibitor: Sitagliptin

-

96-well black, flat-bottom microtiter plates

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

-

Dilute the human recombinant DPP-4 enzyme to the desired working concentration (e.g., 50 pM) in cold assay buffer.[13]

-

Dilute the H-Gly-Pro-AMC substrate to the desired working concentration (e.g., 0.5 mM) in assay buffer.[8]

-

-

Assay Plate Setup (in triplicate):

-

Test Wells: Add 10 µL of each this compound dilution, 30 µL of assay buffer, and 10 µL of diluted DPP-4 enzyme.[12]

-

Positive Control Wells: Add 10 µL of a known inhibitor (e.g., Sitagliptin at a concentration near its IC50), 30 µL of assay buffer, and 10 µL of diluted DPP-4 enzyme.

-

100% Activity Control (No Inhibitor): Add 10 µL of the solvent (e.g., 1% DMSO in assay buffer), 30 µL of assay buffer, and 10 µL of diluted DPP-4 enzyme.[12]

-

Background Control (No Enzyme): Add 10 µL of the solvent, and 40 µL of assay buffer.[12]

-

-

Pre-incubation:

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells, bringing the total volume to 100 µL.[12]

-

-

Fluorescence Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes (kinetic mode).[11]

-

Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

-

Correct for Background: Subtract the rate of the background control wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each concentration of this compound:

-

% Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] * 100[12]

-

-

Determine IC50 Value:

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

-

Workflow and Data Processing Visualizations

The following diagrams illustrate the experimental and data analysis workflows.

References

- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 2. Dipeptidyl Peptidase-4 at the Interface Between Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies [mdpi.com]

- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalrph.com [globalrph.com]

- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 7. selleckchem.com [selleckchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 10. apexbt.com [apexbt.com]

- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 12. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]

- 13. oatext.com [oatext.com]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of DPP-4 Inhibitors in Animal Models

Disclaimer: Extensive searches for a specific molecule designated "Dpp-4-IN-1" did not yield any specific results in the public domain. It is presumed that this name may be a placeholder or an internal code. This guide therefore provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, using data from representative and well-documented compounds in various animal models.

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2] They function by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing the inactivation of these hormones, DPP-4 inhibitors enhance and prolong their physiological effects, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][5] This mechanism of action results in improved glycemic control with a low risk of hypoglycemia.[4] Preclinical studies in various animal models are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these drugs, which inform their clinical development.

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that is widely expressed on the surface of various cell types and also exists in a soluble, circulating form.[3][6] Its primary role in glucose homeostasis is the cleavage and inactivation of GLP-1 and GIP, which are released from the gut in response to food intake.[3] GLP-1 and GIP stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, thereby lowering blood glucose levels.[3][7]

DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[4] This leads to elevated levels of active incretins, which in turn potentiates their downstream effects on glucose metabolism.[3] The glucose-dependent nature of this action means that insulin secretion is stimulated primarily when blood glucose levels are high, reducing the risk of hypoglycemia.[8]

Figure 1: DPP-4 Inhibitor Signaling Pathway.

Pharmacokinetics in Animal Models

The pharmacokinetic properties of DPP-4 inhibitors have been extensively studied in various animal species, including rats, dogs, and monkeys, to predict their behavior in humans. These studies are essential for determining parameters such as absorption, distribution, metabolism, and excretion.

Data Presentation

The following tables summarize key pharmacokinetic parameters for representative DPP-4 inhibitors in different animal models.

Table 1: Pharmacokinetic Parameters of Sitagliptin in Animal Models

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 10 (oral) | 5 (oral) | 3 (oral) |

| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 3.0 |

| Cmax (ng/mL) | ~1500 | ~1200 | ~800 |

| AUC (ng·h/mL) | ~6000 | ~7000 | ~5000 |

| t1/2 (h) | ~2.5 | ~3.0 | ~3.5 |

| Bioavailability (%) | >80 | >90 | >90 |

Table 2: Pharmacokinetic Parameters of Vildagliptin in Animal Models

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 10 (oral) | 3 (oral) | 3 (oral) |

| Tmax (h) | 0.5 - 1.5 | 1.0 - 2.5 | 1.0 - 2.0 |

| Cmax (ng/mL) | ~2000 | ~1000 | ~900 |

| AUC (ng·h/mL) | ~7000 | ~5000 | ~4500 |

| t1/2 (h) | ~1.5 | ~2.0 | ~2.5 |

| Bioavailability (%) | ~70 | ~85 | ~90 |

Table 3: Pharmacokinetic Parameters of Saxagliptin in Animal Models [9]

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 10 (oral) | 0.5 (oral) | 0.5 (oral) |

| Tmax (h) | 0.25 - 1.0 | 0.5 - 2.0 | 0.5 - 2.0 |

| Cmax (ng/mL) | ~1000 | ~50 | ~40 |

| AUC (ng·h/mL) | ~2500 | ~150 | ~120 |

| t1/2 (h) | ~2.1 | ~3.8 | ~4.4 |

| Bioavailability (%) | ~75 | ~50 | ~67 |

Experimental Protocols

A typical pharmacokinetic study in an animal model involves the following steps:

-

Animal Selection and Acclimatization: Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are selected and acclimatized to the laboratory environment for at least one week. Animals are housed in controlled conditions with a standard diet and water ad libitum.

-

Drug Administration: The DPP-4 inhibitor is administered via the intended clinical route, typically oral gavage for tablets or solutions, or intravenous injection for determining absolute bioavailability. A range of doses is usually tested.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing.[9] For rats, this is often done via tail vein or jugular vein cannulation. For larger animals like dogs and monkeys, blood is drawn from peripheral veins.[9] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, t1/2, clearance, and volume of distribution.

Figure 2: Typical Pharmacokinetic Study Workflow.

Pharmacodynamics in Animal Models

Pharmacodynamic studies in animal models are designed to assess the biochemical and physiological effects of DPP-4 inhibitors, primarily their ability to inhibit DPP-4 activity and improve glucose tolerance.

Data Presentation

The following tables summarize key pharmacodynamic parameters for representative DPP-4 inhibitors.

Table 4: Pharmacodynamic Parameters of DPP-4 Inhibitors in Animal Models

| Parameter | Sitagliptin | Vildagliptin | Saxagliptin |

| Animal Model | db/db mice | Zucker rats | ob/ob mice |

| DPP-4 Inhibition (IC50, nM) | ~19 | ~62 | ~1.3 |

| Oral Glucose Tolerance Test (OGTT) | Significant reduction in glucose excursion | Significant reduction in glucose excursion | Significant reduction in glucose excursion |

| GLP-1 Levels | ~2-fold increase in active GLP-1 | ~2-3 fold increase in active GLP-1 | ~2-fold increase in active GLP-1 |

Experimental Protocols

Key pharmacodynamic assessments in animal models include:

-

In Vitro Enzyme Inhibition Assay:

-

Objective: To determine the potency of the compound in inhibiting DPP-4 enzyme activity.

-

Method: Recombinant DPP-4 enzyme is incubated with a fluorogenic or colorimetric substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.

-

-

Ex Vivo DPP-4 Inhibition Assay:

-

Objective: To measure the extent and duration of DPP-4 inhibition in plasma after drug administration.

-

Method: Animals are dosed with the DPP-4 inhibitor. Blood samples are collected at various time points, and plasma is prepared. The residual DPP-4 activity in the plasma is measured using an enzyme assay.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Objective: To evaluate the effect of the DPP-4 inhibitor on glucose disposal after a glucose challenge.

-

Method: Animals are fasted overnight. The DPP-4 inhibitor or vehicle is administered orally. After a set period (e.g., 30-60 minutes), a glucose solution is administered by oral gavage. Blood glucose levels are measured at baseline and at several time points after the glucose challenge. The area under the glucose-time curve is calculated to assess the improvement in glucose tolerance.

-

-

Measurement of Incretin Levels:

-

Objective: To confirm the mechanism of action by measuring the increase in active GLP-1 and GIP levels.

-

Method: Following drug and glucose administration (as in an OGTT), blood samples are collected into tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation of the incretins. Active GLP-1 and GIP levels are then measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Figure 3: Pharmacodynamic Study Workflow.

Conclusion

Preclinical studies in animal models are indispensable for characterizing the pharmacokinetic and pharmacodynamic properties of DPP-4 inhibitors. These studies have demonstrated that this class of drugs is generally well-absorbed orally, exhibits predictable pharmacokinetic profiles across species, and effectively inhibits the DPP-4 enzyme, leading to enhanced incretin levels and improved glucose control. The data generated from these animal models have been instrumental in the successful clinical development of numerous DPP-4 inhibitors for the management of type 2 diabetes.

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Immunomodulatory and Anti-inflammatory Role of Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Technical Guide

Disclaimer: Due to the limited availability of specific data for "DPP-4-IN-1," this technical guide utilizes Sitagliptin, a well-characterized and widely studied Dipeptidyl Peptidase-4 (DPP-4) inhibitor, as a representative molecule to illustrate the immunomodulatory and anti-inflammatory properties of this class of compounds. The principles, experimental methodologies, and signaling pathways described herein are largely applicable to other potent and selective DPP-4 inhibitors.

Executive Summary

Dipeptidyl Peptidase-4 (DPP-4), also known as the cluster of differentiation 26 (CD26), is a transmembrane glycoprotein with multifaceted roles in glucose homeostasis and immune regulation. As a therapeutic target, DPP-4 inhibitors, or "gliptins," have been extensively developed for the management of type 2 diabetes. Beyond their glycemic control, a growing body of evidence highlights their significant immunomodulatory and anti-inflammatory capabilities. This guide provides an in-depth technical overview of the mechanisms, experimental validation, and key signaling pathways associated with the immunomodulatory and anti-inflammatory effects of DPP-4 inhibition, with a focus on Sitagliptin as a representative agent.

Core Mechanism of Action in Immunomodulation and Inflammation

The immunomodulatory and anti-inflammatory effects of DPP-4 inhibitors are mediated through both incretin-dependent and incretin-independent pathways.

-

Incretin-Dependent Pathway: The primary mechanism of DPP-4 inhibitors is the prevention of the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] GLP-1, in particular, has demonstrated direct anti-inflammatory properties by suppressing pro-inflammatory cytokine production and reducing immune cell infiltration in various tissues.[2]

-

Incretin-Independent Pathway: DPP-4 is expressed on the surface of various immune cells, including T-lymphocytes, B-lymphocytes, natural killer (NK) cells, and macrophages, where it functions as the CD26 surface marker.[3] DPP-4 can cleave a wide range of chemokines and cytokines, thereby modulating their activity.[3] By inhibiting this enzymatic activity, DPP-4 inhibitors can directly influence immune cell activation, proliferation, and differentiation, as well as cytokine and chemokine signaling.

Quantitative Data on the Efficacy of Sitagliptin

The efficacy of Sitagliptin as a DPP-4 inhibitor and its impact on key inflammatory markers are summarized below.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 for DPP-4 | 19 nM | Human | [4] |

| 8.6 ± 2.5 nM | Human | [5] | |

| Effect on Cytokine Levels (in vivo) | |||

| IL-6 | Reduced 2-fold in pancreatic islets | Obese mice | [6] |

| TNF-α | Reduced in serum | Diabetic mice | [7] |

| IL-1β | Decreased in diabetic kidneys | ZDF rats | [8] |

| IL-12 (p35 and p40) | Reduced 2.5- to 5-fold in adipocytes | Obese mice | [6] |

| Effect on Cytokine Levels (in vitro) | |||

| IL-6 | Completely abolished in PHA-stimulated PBMCs | Human | [9] |

| TNF-α | Reduced in LPS-stimulated cardiomyocytes | Rat (H9c2) | [10][11] |

| IL-1β | Reduced in LPS-stimulated cardiomyocytes | Rat (H9c2) | [10][11] |

| IL-17 | Decreased in PHA-stimulated PBMCs | Human | [9] |

| IFN-γ | Decreased in PHA-stimulated PBMCs | Human | [9] |

Key Signaling Pathways

The immunomodulatory and anti-inflammatory effects of Sitagliptin are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Sitagliptin has been shown to suppress the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[2][10][11]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and differentiation. In the context of immunomodulation, this pathway can influence immune cell function. Some studies suggest that DPP-4 inhibitors may modulate the PI3K/Akt pathway, although the exact mechanisms are still under investigation.

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a compound against DPP-4.[12][13]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Sitagliptin (as a positive control)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and Sitagliptin in the assay buffer.

-

In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or control to triplicate wells.

-

For 100% activity wells, add 10 µL of the solvent instead of the inhibitor.

-

For background wells, add 40 µL of assay buffer and 10 µL of solvent.

-

Incubate the plate at 37°C for 10-30 minutes.

-

Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for 15-30 minutes at 37°C.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Cell-Based Inflammation Assay using LPS-stimulated Macrophages

This protocol outlines a method to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.[14]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Sitagliptin or test compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

12-well cell culture plates

Procedure:

-

Seed macrophages in a 12-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or Sitagliptin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 16-24 hours).

-

Include control wells with untreated cells and cells treated with LPS alone.

-

After incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cell debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of the test compound on cytokine production.

In Vivo Animal Model of Sepsis

This protocol describes a cecal ligation and puncture (CLP) model in mice to evaluate the in vivo anti-inflammatory efficacy of a compound.[15]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Sitagliptin or test compound

-

Anesthetic agent (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

Saline

Procedure:

-

Administer the test compound or vehicle to the mice (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before surgery.

-

Anesthetize the mice.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the ligated cecum with a needle of a specific gauge (e.g., 21-gauge) to induce polymicrobial sepsis.

-

Return the cecum to the peritoneal cavity and close the abdominal incision.

-

Administer fluid resuscitation (e.g., saline subcutaneously).

-

Monitor the mice for survival and clinical signs of sepsis.

-

At a specified time point (e.g., 18-24 hours post-CLP), collect blood and tissues for analysis of inflammatory markers (e.g., cytokine levels in serum, immune cell infiltration in organs).

Conclusion

DPP-4 inhibitors, exemplified by Sitagliptin, exhibit significant immunomodulatory and anti-inflammatory properties that extend beyond their primary role in glycemic control. These effects are mediated through both incretin-dependent and incretin-independent mechanisms, involving the modulation of key inflammatory signaling pathways such as NF-κB. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of DPP-4 inhibitors as potential therapeutic agents for a range of inflammatory and autoimmune conditions. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications for non-diabetic inflammatory diseases.

References

- 1. Modulation of NF-кB/NLRP3 signaling by sitagliptin attenuates cholestatic hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sitagliptin regulates the AMPK/NF-κB signaling pathway to alleviate lipopolysaccharide-induced inflammatory responses and promote osteogenic differentiation in rat bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sitagliptin treatment of patients with type 2 diabetes does not affect CD4+ T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sitagliptin phosphate ameliorates chronic inflammation in diabetes mellitus via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sitagliptin Prevents Inflammation and Apoptotic Cell Death in the Kidney of Type 2 Diabetic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sitagliptin inhibit human lymphocytes proliferation and Th1/Th17 differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sitagliptin attenuates inflammatory responses in lipopolysaccharide-stimulated cardiomyocytes via nuclear factor-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Investigating the Off-Target Effects of Dpp-4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known on-target effects and an investigative framework for the potential off-target effects of the Dipeptidyl peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-1 (CAS: 1915007-89-4). Due to the limited publicly available data on the specific off-target profile of this compound, this document also includes established methodologies and data from other well-characterized DPP-4 inhibitors to serve as a practical reference for researchers.

Introduction to this compound

This compound, also referred to as compound 5 in initial discovery literature, is a potent and long-acting inhibitor of Dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels[1][2]. This mechanism of action is the basis for its therapeutic potential in the treatment of type 2 diabetes mellitus.

While potent and effective at its primary target, the evaluation of any small molecule inhibitor's off-target effects is critical for a complete understanding of its pharmacological profile and potential for adverse effects. Off-target interactions can lead to unforeseen biological consequences, both beneficial and detrimental[3]. For DPP-4 inhibitors, selectivity against closely related proteases, such as DPP-8 and DPP-9, is a key consideration[4].

Quantitative Data Presentation

Currently, specific quantitative data on the off-target activity of this compound is not widely published. The available data focuses on its high-affinity binding to its intended target, DPP-4.

Table 1: On-Target Potency of this compound

| Compound | Target | Parameter | Value | Reference |

| This compound (compound 5) | Human DPP-4 | KD | 0.177 nM |

To provide context for the importance of selectivity, the following table presents data for other well-known DPP-4 inhibitors against DPP-4 and the closely related proteases DPP-8 and DPP-9. High selectivity is indicated by a large ratio of IC50 values (Off-Target/On-Target).

Table 2: Selectivity Profile of Representative DPP-4 Inhibitors

| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Sitagliptin | 19 | >100,000 | >100,000 | >5263 | >5263 |

| Vildagliptin | 62 | 2,700 | 8,900 | 44 | 144 |

| Saxagliptin | 50 | 4,200 | >100,000 | 84 | >2000 |

| Alogliptin | <10 | >100,000 | >100,000 | >10000 | >10000 |

Note: Data compiled from various sources for illustrative purposes. Absolute values may vary depending on assay conditions.

Signaling Pathways

On-Target Signaling Pathway: DPP-4 Inhibition and Incretin Effect

This compound enhances the incretin signaling pathway. By inhibiting DPP-4, it prevents the degradation of GLP-1 and GIP. These active incretins then bind to their respective receptors on pancreatic β-cells and α-cells, leading to a cascade of events that improves glycemic control.

Caption: On-target signaling pathway of this compound.

Potential Off-Target Signaling Pathways

Inhibition of other DPP family members, such as DPP-8 and DPP-9, could lead to off-target effects. While the precise signaling pathways affected by the inhibition of these proteases by DPP-4 inhibitors are not fully elucidated, their known biological roles suggest potential areas of impact, including immune function.

Caption: Potential off-target signaling pathways via DPP-8/9.

Experimental Protocols

To assess the selectivity of this compound, a series of enzyme inhibition assays against related proteases is required. Below is a detailed, generalized protocol for a fluorescence-based assay, which is a common method for this purpose[5][6][7].

Protocol: In Vitro Fluorescence-Based Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).

Materials:

-

Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes.

-

Fluorogenic substrate, e.g., H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[5][6].

-

This compound stock solution (e.g., 10 mM in DMSO).

-

A known selective DPP-4 inhibitor as a positive control (e.g., Sitagliptin)[6].

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5].

-

96-well black microplates.

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5][6].

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. A typical starting range would be from 100 µM down to 0.1 nM. Also, prepare dilutions of the positive control inhibitor.

-

Assay Plate Setup:

-

100% Activity Wells (Negative Control): Add 30 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of solvent (e.g., DMSO diluted in buffer to match the highest concentration in the test wells)[6].

-

Background Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent[6].

-

Positive Control Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of the diluted positive control inhibitor[6].

-

Inhibitor Wells (this compound): Add 30 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of the corresponding this compound dilution[6].

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (e.g., Gly-Pro-AMC) to all wells to initiate the enzymatic reaction[6][7]. The final substrate concentration should be at or near its Km value for the respective enzyme.

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes[6][7].

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm[5][6][7].

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal_Inhibitor / Signal_100%_Activity)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

References

- 1. Sitagliptin: Profile of a novel DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

The Dawn of Incretin-Based Therapy: A Technical Guide to the History and Development of DPP-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors represents a significant milestone in the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the history, mechanism of action, and key developmental stages of this important class of oral hypoglycemic agents. While specific data for a compound generically named "Dpp-4-IN-1" is not extensively available in public literature, this guide will focus on the well-characterized and clinically significant DPP-4 inhibitors that have paved the way for this therapeutic strategy.

A Historical Perspective: From Incretin Concept to Marketed Drugs

The journey of DPP-4 inhibitors began with the understanding of the "incretin effect" in the early 20th century, a concept describing how oral glucose elicits a more potent insulin response than intravenous glucose.[1] It wasn't until the 1990s that the enzyme Dipeptidyl Peptidase-4 was identified as the key inactivator of the two primary incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This discovery laid the groundwork for a novel therapeutic approach: inhibiting DPP-4 to prolong the action of endogenous incretins.

The first DPP-4 inhibitors were developed in the late 1990s, with early compounds like P32/98 and NVP-DPP728 demonstrating proof-of-concept in animal models.[2][3] These initial molecules, while effective, faced challenges with side effects and suboptimal pharmacokinetic profiles.[2] A significant breakthrough came with the development of sitagliptin (Januvia®), the first DPP-4 inhibitor to receive FDA approval in 2006.[2][4] This paved the way for a new class of drugs, often referred to as "gliptins," which have since become a cornerstone of type 2 diabetes treatment.

Key Milestones in DPP-4 Inhibitor Development:

-

Early 1900s: The "incretin" concept is first proposed.[1]

-

1990s: DPP-4 is identified as the enzyme that inactivates GLP-1 and GIP.[1]

-

Late 1990s: Early DPP-4 inhibitors like P32/98 and NVP-DPP728 are developed and tested in preclinical studies.[2][3]

-

2006: Sitagliptin (Januvia®) becomes the first DPP-4 inhibitor to be approved by the FDA.[2][4]

-

2007-Present: A series of other DPP-4 inhibitors, including vildagliptin, saxagliptin, linagliptin, and alogliptin, gain regulatory approval worldwide.[1][4]

Mechanism of Action: The DPP-4 Signaling Pathway

DPP-4 is a serine protease that is widely expressed on the surface of various cell types.[5] Its primary role in glucose homeostasis is the cleavage and inactivation of incretin hormones. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to a cascade of beneficial downstream effects.

The key effects of enhanced incretin activity include:

-

Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic beta-cells to release insulin in response to elevated blood glucose.[6]

-

Suppression of glucagon secretion: GLP-1 inhibits the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[7]

-

Improved beta-cell function: Some studies suggest that DPP-4 inhibitors may improve the function and mass of beta-cells.[8]

-

Delayed gastric emptying: GLP-1 can slow the rate at which food leaves the stomach, contributing to a feeling of fullness and potentially reducing food intake.[4]

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for several well-established DPP-4 inhibitors, providing a basis for comparison of their potency, pharmacokinetic profiles, and clinical efficacy.

Table 1: In Vitro Potency (IC50) of Selected DPP-4 Inhibitors

| DPP-4 Inhibitor | IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Reference |

| Sitagliptin | 4.38 | >2,600-fold | [9][10] |

| Vildagliptin | 13 | Lower | [11] |

| Saxagliptin | 1.3 | Lower | [11] |

| Linagliptin | 1.0 | >10,000-fold | [] |

| Alogliptin | <10 | High | [13] |

| Teneligliptin | ~1.5 | High | [14] |

Table 2: Pharmacokinetic Properties of Selected DPP-4 Inhibitors

| DPP-4 Inhibitor | Oral Bioavailability (%) | Terminal Half-life (hours) | Primary Route of Excretion | Reference |

| Sitagliptin | ~87 | 12.4 | Renal | [10][15] |

| Vildagliptin | ~85 | 1.5-2.5 | Renal (metabolite) | [10][15] |

| Saxagliptin | ~75 | 2.5 (parent), 3.1 (active metabolite) | Renal | [15][16] |

| Linagliptin | ~30 | >100 | Fecal/Biliary | [15] |

| Alogliptin | ~75 | 21 | Renal | [15] |

Table 3: Clinical Efficacy of Selected DPP-4 Inhibitors (Monotherapy)

| DPP-4 Inhibitor | Mean Baseline HbA1c (%) | Placebo-Subtracted Change in HbA1c (%) | Study Duration (weeks) | Reference |

| Sitagliptin | 7.7 - 8.0 | -0.5 to -0.8 | 12 - 24 | [1][3] |

| Vildagliptin | 7.7 | -0.6 | 12 | [1] |

| Saxagliptin | 7.9 - 8.0 | -0.5 to -0.7 | 24 | [3] |

| Linagliptin | 8.0 | -0.7 | 24 | [3] |

| Alogliptin | 7.9 | -0.6 | 26 | [3] |

Experimental Protocols: A Generalized Workflow

The development of a DPP-4 inhibitor involves a series of key experiments, from initial screening to clinical evaluation. While specific protocols vary, the general workflow follows a logical progression.

A. In Vitro DPP-4 Inhibition Assay (General Methodology)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.

-

Materials: Recombinant human DPP-4 enzyme, a fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, test compounds, and a reference inhibitor (e.g., sitagliptin).

-

Procedure:

-

A series of dilutions of the test compound are prepared.

-

The test compound dilutions are incubated with the DPP-4 enzyme in an appropriate assay buffer for a specified period.

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is monitored over time by measuring the increase in fluorescence or absorbance using a plate reader.

-

The rate of reaction is calculated for each compound concentration.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

B. In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model (General Methodology)

-

Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in an animal model of type 2 diabetes (e.g., Zucker diabetic fatty rats or db/db mice).

-

Procedure:

-

Animals are fasted overnight.

-

A baseline blood sample is collected.

-

The test compound or vehicle is administered orally.

-

After a specified pre-treatment time, a glucose solution is administered orally.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured for each sample.

-

The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and vehicle groups to assess the improvement in glucose tolerance.

-

C. Phase III Clinical Trial Design (General Principles)

-

Objective: To evaluate the efficacy and safety of a new DPP-4 inhibitor in a large population of patients with type 2 diabetes.

-

Design: Typically a randomized, double-blind, placebo-controlled, multicenter study.

-

Patient Population: Patients with type 2 diabetes who have inadequate glycemic control on diet and exercise alone or on a stable dose of another antidiabetic agent (e.g., metformin).

-

Intervention: Patients are randomly assigned to receive the investigational DPP-4 inhibitor, placebo, or an active comparator.

-

Primary Endpoint: The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the study (e.g., 24 or 52 weeks).

-

Secondary Endpoints: May include changes in fasting plasma glucose, postprandial glucose, body weight, and the proportion of patients achieving a target HbA1c level.

-

Safety Assessments: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.

Conclusion

The development of DPP-4 inhibitors has revolutionized the treatment of type 2 diabetes, offering an effective and well-tolerated oral therapy that leverages the body's own incretin system. From the initial understanding of incretin biology to the rational design of highly selective inhibitors, the journey of this drug class exemplifies the success of modern drug discovery. The comprehensive data presented in this guide provides a valuable resource for researchers and clinicians working to further advance the field of diabetes therapeutics. While the specific identity of "this compound" remains elusive in the broader scientific literature, the principles and data outlined for the established gliptins provide a robust framework for understanding the core attributes of this important class of medications.

References

- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 7. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 13. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]

- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DPP-4 Inhibition on GLP-1 and GIP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus. Their mechanism of action is centered on the potentiation of the endogenous incretin system, primarily mediated by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide provides an in-depth analysis of the impact of DPP-4 inhibition on the GLP-1 and GIP signaling pathways. We will use Sitagliptin, a well-characterized DPP-4 inhibitor, as a representative molecule to illustrate the quantitative effects and experimental methodologies. This document will detail the biochemical cascades, present quantitative data in structured tables, and provide comprehensive experimental protocols for key assays.

Introduction: The Incretin Effect and DPP-4

The incretin effect describes the phenomenon where oral glucose administration elicits a greater insulin secretory response compared to an equivalent intravenous glucose infusion. This is primarily mediated by two gut-derived hormones: GLP-1 and GIP. These hormones are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion. Both GLP-1 and GIP are potent stimulators of glucose-dependent insulin secretion from pancreatic β-cells.

However, the therapeutic potential of native GLP-1 and GIP is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive. DPP-4 inhibitors, a class of oral hypoglycemic agents, function by blocking this enzymatic degradation, thereby increasing the circulating concentrations of active GLP-1 and GIP.[1][2][3][4]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors, such as Sitagliptin, are competitive and reversible inhibitors of the DPP-4 enzyme.[5] By binding to the active site of DPP-4, these inhibitors prevent the cleavage of GLP-1 and GIP. This leads to a 2- to 3-fold increase in the post-meal concentrations of active GLP-1 and GIP.[6] The elevated levels of these incretin hormones then bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion.

Impact on GLP-1 Signaling Pathway

Active GLP-1 binds to the GLP-1 receptor (GLP-1R) on pancreatic β-cells. This receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[7][8] PKA, in turn, phosphorylates various downstream targets, leading to the potentiation of glucose-dependent insulin exocytosis.

Impact on GIP Signaling Pathway

Similarly, active GIP binds to the GIP receptor (GIPR) on pancreatic β-cells, which is also a Gs-coupled receptor. The binding of GIP to its receptor triggers the same downstream signaling cascade as GLP-1, involving the activation of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of PKA, ultimately enhancing insulin secretion in a glucose-dependent manner.

Quantitative Data on the Effects of DPP-4 Inhibition

The following tables summarize the quantitative data on the effects of Sitagliptin on DPP-4 activity and incretin hormone levels.

| Parameter | Value | Compound | Notes |

| IC50 for DPP-4 | ~18 nM | Sitagliptin | In vitro half-maximal inhibitory concentration.[1] |

| In Vivo DPP-4 Inhibition | >70% at 8 hours | Sitagliptin | 10 mg/kg oral dose in mice.[5] |

Table 1: Potency of Sitagliptin against DPP-4.

| Incretin Hormone | % Increase with Sitagliptin (100 mg) | Notes |

| Intact GLP-1 | ~78.4% | Augmentation of post-meal active GLP-1 concentrations in patients with type 2 diabetes.[9] |

| Intact GIP | ~90.2% | Augmentation of post-meal active GIP concentrations in patients with type 2 diabetes.[9] |

Table 2: Effect of Sitagliptin on Active Incretin Hormone Levels.

Visualizing the Signaling Pathways

The following diagrams illustrate the core signaling pathways affected by DPP-4 inhibition.

Caption: DPP-4 inhibitor action on GLP-1/GIP signaling.

Experimental Protocols

In Vitro DPP-4 Inhibitor Screening Assay

This protocol outlines a common method for determining the in vitro potency (IC50) of a DPP-4 inhibitor.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)

-

Test compound (e.g., Sitagliptin) and vehicle (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control.

-

Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted test compound or vehicle. b. Add 50 µL of the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Add 25 µL of the Gly-Pro-AMC substrate solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.

-

Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]

Caption: Workflow for in vitro DPP-4 inhibition assay.

Measurement of Active GLP-1 and GIP Levels

This protocol describes the measurement of active GLP-1 and GIP in plasma samples using commercially available ELISA kits.

Materials:

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA).

-

Centrifuge.

-

Commercially available active GLP-1 and active GIP ELISA kits.

-

Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer.

Procedure:

-

Sample Collection and Preparation: a. Collect whole blood samples into the specialized collection tubes. b. Immediately place the tubes on ice. c. Within 15 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C. d. Carefully collect the plasma supernatant and store it at -80°C until analysis. The inclusion of a DPP-4 inhibitor in the collection tube is critical to prevent ex vivo degradation of active GLP-1 and GIP.

-